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Compound of Interest

Compound Name: Diphenylborinic anhydride

Cat. No.: B055480

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of diphenylborinic
anhydride, ((CsHs)2BOB(CsHs)2), a versatile reagent in organic synthesis. While extensive
experimental applications exist, particularly in the derivatization of bi-functional molecules,
dedicated theoretical studies on its reaction mechanisms are not widely published. This
document bridges that gap by summarizing known experimental reactivity and presenting a
robust framework for future computational analysis using Density Functional Theory (DFT).

Introduction to Diphenylborinic Anhydride

Diphenylborinic anhydride, also known as oxybis(diphenylborane), is a solid, commercially
available reagent. It is recognized for its utility in the selective derivatization of compounds
containing proximal hydroxyl and amino groups, such as a-amino acids and diols. Its primary
application lies in the formation of stable cyclic adducts, which facilitates analysis, purification,
and chemical manipulation. For instance, it is employed in the separation and determination of
a-amino acids through the formation of boroxazolidone derivatives[1][2].

Physicochemical Properties

A summary of the key quantitative data for diphenylborinic anhydride is presented below.
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Property Value Reference
Molecular Formula C24H20B20 [1]
Molecular Weight 346.04 g/mol [1]
Appearance Solid [1]
Melting Point 135-140 °C [1]
CAS Number 4426-21-5 [1]
Storage Temperature 2-8°C [1]

Experimentally Observed Reactivity

The reactivity of diphenylborinic anhydride is dominated by the electrophilic nature of its
boron atoms and the lability of the B-O-B anhydride bond. It readily reacts with nucleophiles,
particularly those that can form stable five- or six-membered rings.

Reaction with Amino Alcohols

Diphenylborinic anhydride reacts efficiently with a-amino acids and other 1,2-amino alcohols
to form stable cyclic adducts called boroxazolidones[1][2]. This reaction is a cornerstone of its
application in analytical chemistry. The reaction proceeds by the nucleophilic attack of the
amino and hydroxyl groups onto the boron centers, leading to the displacement of a
diphenylborinic acid moiety and the formation of a five-membered ring containing a B-O and a
B-N bond.

Reaction with Diols

Analogous to its reaction with amino alcohols, diphenylborinic anhydride is used to protect
1,2- and 1,3-diols. This reaction is particularly useful in carbohydrate and nucleoside chemistry,
where selective protection of cis-diols is often required. The reaction yields a cyclic boronate
ester, a structure that is stable under many reaction conditions but can be readily cleaved when
desired.
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Proposed Reaction Mechanisms and Theoretical
Framework

While detailed computational studies on diphenylborinic anhydride itself are scarce, the
mechanisms can be postulated based on general principles of acid anhydride chemistry and
related DFT studies on other boron compounds[3][4][5]. A theoretical investigation would
provide invaluable insights into the reaction energetics, transition state geometries, and the
factors governing selectivity.

Proposed Mechanism: Reaction with a 1,2-Diol

The reaction is proposed to proceed via a two-step nucleophilic acyl substitution-type
mechanism. The first step involves the nucleophilic attack of one hydroxyl group on a boron
atom, leading to the cleavage of the B-O-B bond and the formation of a tetrahedral
intermediate. This is followed by an intramolecular attack from the second hydroxyl group,
cyclizing the product and eliminating a molecule of diphenylborinic acid.

Step 1. Step 2:
Attack | Tetrahedral Ts2 Cyclization
"1  (B-0-B Cleavage)

Cyclic Boronate Ester +

Diphenylborinic Anhydride +
1,2-Diol Diphenylborinic Acid

Click to download full resolution via product page

Caption: Proposed reaction pathway for diphenylborinic anhydride with a 1,2-diol.

Proposed Mechanism: Reaction with a 1,2-Amino
Alcohol

The reaction with an amino alcohol is expected to follow a similar pathway. However, due to the
greater nucleophilicity of the amine compared to the alcohol, the initial attack is likely to occur
from the nitrogen atom. This is followed by the intramolecular attack of the hydroxyl group to
form the stable five-membered boroxazolidone ring.
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Frequency Calculation
Confirm minima (0 imaginary freq.)
Confirm TS (1 imaginary freq.)

Single Point Energy Refinement
Functional: M06-2X or wB97X-D
Basis Set: def2-TZVP
Include Solvation Model (e.g., PCM)

Construct Potential Energy Surface
Calculate AG, AH, and Activation Barriers

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b055480?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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